Evidence Gap: No Quantitative Biological or Performance Data Available
A systematic search for quantitative evidence differentiating [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate from its closest analogs failed to yield any usable data. An entry in BindingDB (ChEMBL_49105) confirms the compound was registered for a single assay against chick choline acetyltransferase (ChAT), but the specific inhibitory result was not accessible, precluding a comparison [1]. The general synthetic route to this compound class has been established, but the key characterization data (e.g., IC50, LogP, solubility, spectral properties) for this specific compound were not reported in the available abstracts [2]. Consequently, a quantitative differentiation claim against comparators like the 2-methyl derivative (CAS 51625-86-6) or other thiazolyl-chromones cannot be made [2].
| Evidence Dimension | Inhibitory Activity (ChAT) |
|---|---|
| Target Compound Data | No accessible data from the registered assay (ChEMBL_49105). |
| Comparator Or Baseline | No data for any analog in the same assay context. |
| Quantified Difference | Cannot be calculated. |
| Conditions | BindingDB entry for in vitro inhibitory activity against chick choline acetyltransferase. |
Why This Matters
Without quantitative assay data, there is no scientific basis to select this compound over any other thiazolyl-chromone, making its procurement purely dependent on identity confirmation rather than demonstrated performance.
- [1] BindingDB Entry for CHEMBL665956. Assay Method Information ChEMBL_49105. View Source
- [2] Tarasenko, D. O., Chumak, A. Y., Kolomoitsev, O. O., Kotliar, V. M., & Roshal, A. D. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles. Journal of Organic and Pharmaceutical Chemistry, 21(4), 3-10. View Source
